SIAIS164018

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

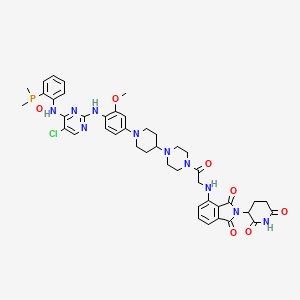

C43H48ClN10O7P |

|---|---|

Molecular Weight |

883.3 g/mol |

IUPAC Name |

4-[[2-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C43H48ClN10O7P/c1-61-34-23-27(11-12-30(34)48-43-46-24-29(44)39(50-43)47-31-8-4-5-10-35(31)62(2,3)60)51-17-15-26(16-18-51)52-19-21-53(22-20-52)37(56)25-45-32-9-6-7-28-38(32)42(59)54(41(28)58)33-13-14-36(55)49-40(33)57/h4-12,23-24,26,33,45H,13-22,25H2,1-3H3,(H,49,55,57)(H2,46,47,48,50) |

InChI Key |

AQGLXXCBEXDRNS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCC(CC2)N3CCN(CC3)C(=O)CNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)NC7=NC=C(C(=N7)NC8=CC=CC=C8P(=O)(C)C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of SIAIS164018

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

SIAIS164018 is a potent, orally bioavailable Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of key oncogenic proteins.[1][2] Derived from the multi-kinase inhibitor Brigatinib, this compound functions as a heterobifunctional molecule that recruits the Cereblon (CRBN) E3 ubiquitin ligase to specific target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[3][4] Its primary targets are Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), including clinically relevant drug-resistant mutants such as ALK (G1202R) and EGFR (L858R+T790M).[1][3]

Beyond its primary targets, this compound demonstrates a unique ability to degrade other oncoproteins implicated in metastasis, including Focal Adhesion Kinase (FAK), Pyk2, and PTK6.[1][2] This expanded activity profile results in potent anti-proliferative, anti-migration, and anti-invasion effects in cancer cells.[1][5] Furthermore, this compound induces G1 cell cycle arrest and apoptosis.[5][6] This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways.

Core Mechanism of Action: Targeted Protein Degradation

As a PROTAC, this compound's mechanism is distinct from traditional small molecule inhibitors that function through competitive occupancy of an active site. Instead, it acts catalytically to eliminate target proteins.[1] The process involves the formation of a ternary complex between the target protein (e.g., ALK), this compound, and the CRBN E3 ubiquitin ligase.[3] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A small-molecule degrader selectively inhibits the growth of ALK-rearranged lung cancer with ceritinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

SIAIS164018: A Technical Guide to a Novel ALK and EGFR Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

SIAIS164018 is a novel Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of key oncogenic proteins, Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth factor Receptor (EGFR).[1][2][3][4] Developed from the tyrosine kinase inhibitor Brigatinib, this compound represents a promising therapeutic strategy for cancers driven by these kinases, particularly in the context of acquired resistance to traditional inhibitors.[1][2] This technical guide provides an in-depth overview of the this compound-mediated degradation pathway, quantitative data on its activity, and detailed experimental protocols.

Mechanism of Action: ALK and EGFR Degradation Pathway

This compound functions as a heterobifunctional molecule. One end binds to the target proteins (ALK or EGFR), while the other end recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN).[5][6] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This mechanism of targeted protein degradation offers a distinct advantage over simple inhibition, as it can overcome resistance mutations that alter the inhibitor binding site but do not prevent recognition by the degrader.[5]

Figure 1: this compound Mechanism of Action. This diagram illustrates the this compound-mediated degradation of ALK and EGFR proteins.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent degradation and anti-proliferative activities.

Table 1: Inhibitory and Degradation Activity of this compound

| Target | Cell Line | Assay Type | Metric | Value | Reference |

| ALK | SR | Cell Proliferation | IC50 | 2 nM | [3][4] |

| ALK | - | Kinase Activity | IC50 | 2.5 nM | [3][4] |

| ALK (G1202R) | 293T (over-expressing) | Cell Proliferation | IC50 | 21 nM | [3][4] |

| ALK (G1202R) | - | Kinase Activity | IC50 | 6.6 nM | [3][4] |

| EGFR (L858R+T790M) | H1975 | Cell Proliferation | IC50 | 42 nM | [3][4] |

| FAK | ALK-positive SR | Protein Down-regulation | - | Effective at 0.01-1000 nM | [3][4] |

| PYK2 | ALK-positive SR | Protein Down-regulation | - | Effective at 0.01-1000 nM | [3][4] |

| FER | ALK-positive SR | Protein Down-regulation | - | Effective at 0.01-1000 nM | [3][4] |

| RSK1 | ALK-positive SR | Protein Down-regulation | - | Effective at 0.01-1000 nM | [3][4] |

| GAK | ALK-positive SR | Protein Down-regulation | - | Effective at 0.01-1000 nM | [3][4] |

| FAK | ALK-negative Calu-1 | Protein Down-regulation | - | Effective at 0.01-1000 nM | [3][4] |

| PYK2 | ALK-negative Calu-1 | Protein Down-regulation | - | Effective at 0.01-1000 nM | [3][4] |

| FER | ALK-negative Calu-1 | Protein Down-regulation | - | Effective at 0.01-1000 nM | [3][4] |

| RSK1 | ALK-negative Calu-1 | Protein Down-regulation | - | Effective at 0.01-1000 nM | [3][4] |

| GAK | ALK-negative Calu-1 | Protein Down-regulation | - | Effective at 0.01-1000 nM | [3][4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blotting for Protein Degradation

This protocol is used to assess the reduction in target protein levels following treatment with this compound.

-

Cell Culture and Treatment:

-

Plate cells (e.g., H3122 for ALK, H1975 for EGFR) in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified duration (e.g., 6, 12, 24 hours).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein samples to the same concentration and denature by boiling with Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., anti-ALK, anti-EGFR, anti-p-ALK, anti-p-EGFR) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

-

Figure 2: Western Blotting Workflow. A flowchart outlining the key steps in the Western blotting protocol.

Cell Viability Assay (MTT or CellTiter-Glo)

This assay measures the effect of this compound on the proliferation and viability of cancer cells.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

-

MTT Assay Protocol:

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO or a dedicated solubilizing agent) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

CellTiter-Glo Assay Protocol:

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control.

-

Determine the half-maximal inhibitory concentration (IC50) by plotting the dose-response curve.

-

Additional Capabilities of this compound

Beyond its effects on ALK and EGFR, this compound has demonstrated broader anti-cancer activities. It can inhibit the migration and invasion of cancer cells and induce G1 phase cell cycle arrest.[2][3][4] Furthermore, it has been shown to degrade other oncoproteins involved in metastasis, such as FAK, PYK2, and PTK6.[1][2] These multifaceted actions highlight the potential of this compound as a comprehensive anti-cancer agent.

Conclusion

This compound is a potent degrader of ALK and EGFR, including clinically relevant mutant forms that confer resistance to traditional tyrosine kinase inhibitors. Its mechanism of action, leveraging the ubiquitin-proteasome system, offers a durable and effective means of eliminating oncogenic drivers. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance novel cancer therapies. The broad-spectrum activity of this compound against multiple oncoproteins further underscores its therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of a Brigatinib Degrader this compound with Destroying Metastasis-Related Oncoproteins and a Reshuffling Kinome Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Proteolysis Targeting Chimera Agents (PROTACs): New Hope for Overcoming the Resistance Mechanisms in Oncogene-Addicted Non-Small Cell Lung Cancer [mdpi.com]

- 6. researchgate.net [researchgate.net]

SIAIS164018: A Technical Whitepaper on a Novel Degrader of Oncogenic Proteins

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SIAIS164018 is a potent, orally bioavailable proteolysis-targeting chimera (PROTAC) that has demonstrated significant preclinical activity in degrading key oncogenic proteins.[1][2][3] Developed by modifying the multi-kinase inhibitor Brigatinib, this compound not only targets and degrades wild-type and mutant forms of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) but also exhibits a unique capability to destroy oncoproteins associated with metastasis, such as Focal Adhesion Kinase (FAK), Pyk2, and PTK6.[1][2][3] This whitepaper provides a comprehensive technical overview of this compound, including its discovery, mechanism of action, quantitative preclinical data, and detailed experimental protocols.

Introduction and Discovery

This compound was rationally designed from the multi-kinase inhibitor Brigatinib with the goal of creating a degrader molecule with enhanced and unique anti-cancer properties.[1][2] The core concept involved linking a Brigatinib-derived ligand, which binds to the target proteins (ALK and EGFR), to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a component of the cellular protein degradation machinery.[1] This heterobifunctional molecule thereby brings the target protein into proximity with the E3 ligase, leading to ubiquitination and subsequent degradation by the proteasome.

Mechanism of Action

This compound functions as a PROTAC, a class of molecules that induce selective protein degradation. The mechanism involves the formation of a ternary complex between the target protein (e.g., ALK or EGFR), this compound, and the CRBN E3 ligase. This proximity induces the transfer of ubiquitin molecules to the target protein, marking it for recognition and degradation by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple target protein molecules.

Below is a diagram illustrating the general mechanism of action for this compound.

Caption: this compound-mediated protein degradation pathway.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Degradation and Proliferation Inhibition

| Cell Line | Target Protein | DC50 (nM) | IC50 (nM) | Notes |

| SR | ALK | <10 | 21 | ALK-positive anaplastic large-cell lymphoma |

| 293T | ALK (G1202R) | ~100 | 21 | Overexpressing ALK G1202R mutant |

| H1975 | EGFR (L858R+T790M) | ~100 | 42 | Non-small cell lung cancer with EGFR mutations |

| Calu-1 | FAK, PYK2, PTK6 | <1 | - | ALK-negative non-small cell lung cancer |

| MDA-MB-231 | FAK, PYK2, PTK6 | <1 | - | Triple-negative breast cancer |

DC50: Concentration for 50% maximal degradation. IC50: Concentration for 50% inhibition of proliferation.

Table 2: In Vivo Pharmacokinetics in Mice

| Parameter | Value |

| Oral Bioavailability | Good |

| Microsomal Stability (Mice) | 16.7 µL/min/mg |

| Microsomal Stability (Rats) | <9.6 µL/min/mg |

| Microsomal Stability (Humans) | <9.6 µL/min/mg |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from commercially available precursors to generate the Brigatinib-like warhead and the pomalidomide-based E3 ligase ligand, which are then coupled via a linker. For detailed synthetic procedures and characterization data (NMR, HPLC, HRMS), please refer to the supplementary information of the primary publication.[1]

Cell Culture

SR, NCI-H2228, A549, and H1975 cell lines were obtained from the American Type Culture Collection (ATCC). Calu-1 cells were procured from the Shanghai Cell Bank of the National Science Academy of China. MDA-MB-231 cells were purchased from Dalian Meilun Biotechnology. All cell lines were cultured according to the providers' recommendations and were confirmed to be free of mycoplasma contamination.

Western Blotting for Protein Degradation

-

Cell Lysis: Cells were treated with various concentrations of this compound for the indicated times. After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against ALK, EGFR, FAK, PYK2, PTK6, or other proteins of interest overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay

-

Cell Seeding: Cells were seeded in 96-well plates at an appropriate density.

-

Compound Treatment: After 24 hours, cells were treated with a serial dilution of this compound or control compounds.

-

Incubation: Cells were incubated for 72 hours.

-

Viability Measurement: Cell viability was assessed using the CellTiter-Glo luminescent cell viability assay according to the manufacturer's protocol. IC50 values were calculated using GraphPad Prism software.

Cell Migration and Invasion Assays

-

Transwell Setup: Transwell inserts (8.0 µm pore size) were used. For invasion assays, the inserts were pre-coated with Matrigel.

-

Cell Seeding: Cells were serum-starved overnight, then seeded into the upper chamber of the Transwell inserts in serum-free medium containing this compound.

-

Chemoattractant: The lower chamber was filled with a medium containing a chemoattractant (e.g., 10% FBS).

-

Incubation: The plates were incubated for 24-48 hours.

-

Quantification: Non-migrated/invaded cells on the upper surface of the membrane were removed with a cotton swab. The cells that had migrated/invaded to the lower surface were fixed with methanol and stained with crystal violet. The number of stained cells was counted under a microscope.

Cell Cycle Analysis

-

Cell Treatment and Fixation: Cells were treated with this compound for 24 or 48 hours. After treatment, cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells were washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.[4][5][6][7]

-

Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry. The percentage of cells in G1, S, and G2/M phases was determined using appropriate software (e.g., ModFit LT).

In Vivo Xenograft Studies

-

Animal Model: Female BALB/c nude mice were used.

-

Tumor Implantation: Human cancer cells (e.g., SR cells) were subcutaneously injected into the flanks of the mice.

-

Treatment: When tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered orally at specified doses.

-

Monitoring: Tumor volume and body weight were measured regularly.

-

Endpoint: At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., Western blotting to confirm target degradation).

Kinome Profiling

Kinome profiling was performed using a mass spectrometry-based approach.[8][9] Briefly, cell lysates were incubated with multiplexed inhibitor beads to capture activated kinases. The captured kinases were then digested, and the resulting peptides were analyzed by LC-MS/MS to identify and quantify the kinases.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: Key signaling pathways modulated by this compound.

Caption: A typical workflow for the preclinical evaluation of this compound.

Patent Landscape

A specific patent application for "this compound" has not been identified in publicly available databases. However, the intellectual property landscape surrounding this molecule is likely protected by patents covering Brigatinib and its derivatives, as well as broader patents on PROTAC technology utilizing pomalidomide or similar Cereblon ligands.[10][11] Further investigation into patents filed by the discovering institution may provide more specific details.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted protein degraders. Its ability to degrade not only primary oncogenic drivers like ALK and EGFR but also key mediators of metastasis sets it apart from traditional kinase inhibitors. The favorable oral bioavailability and in vivo tolerance further highlight its potential as a clinical candidate.[2][3]

Future research should focus on a more extensive evaluation of its efficacy in a wider range of preclinical models, including patient-derived xenografts, to better predict its clinical utility. Further optimization of the linker and E3 ligase ligand could also lead to next-generation degraders with improved potency and selectivity. The unique "reshuffled kinome profile" induced by this compound warrants deeper investigation to understand the full spectrum of its cellular effects and to identify potential synergistic combination therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a Brigatinib Degrader this compound with Destroying Metastasis-Related Oncoproteins and a Reshuffling Kinome Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flow cytometry with PI staining | Abcam [abcam.com]

- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]

- 8. scholar.harvard.edu [scholar.harvard.edu]

- 9. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EP3752132B1 - Pharmaceutical composition of brigatinib - Google Patents [patents.google.com]

- 11. US20220002291A1 - Proteolysis-targeting chimeras - Google Patents [patents.google.com]

SIAIS164018: A Technical Guide to a Novel PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SIAIS164018, a potent proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of key oncoproteins. This guide details its chemical structure, physicochemical properties, and biological activities, including its mechanism of action and effects on cancer cell lines. Detailed experimental protocols for the characterization of this compound are also provided, along with visualizations of its signaling pathways and experimental workflows.

Core Compound Properties

This compound is a novel molecule designed to induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1] Its heterobifunctional nature allows it to simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 4-((2-(4-(1-(4-((5-chloro-4-((2-(dimethylphosphoryl)phenyl)amino)pyrimidin-2-yl)amino)-3-methoxyphenyl)piperidin-4-yl)piperazin-1-yl)-2-oxoethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione[2] |

| CAS Number | 2353492-68-7[2] |

| Chemical Formula | C₄₃H₄₈ClN₁₀O₇P[2] |

| Molecular Weight | 883.34 g/mol [2] |

| Exact Mass | 882.3134[2] |

| Elemental Analysis | C, 58.47%; H, 5.48%; Cl, 4.01%; N, 15.86%; O, 12.68%; P, 3.51%[2] |

Biological Activity

This compound has been identified as a potent degrader of several key proteins implicated in cancer progression, particularly in non-small-cell lung cancer.[3][4] It demonstrates high efficacy in degrading both wild-type and mutant forms of its target proteins.

| Target | Activity | Cell Lines |

| ALK | IC₅₀: 2.5 nM[5][6] | SR[5][6] |

| ALK (G1202R mutant) | IC₅₀: 6.6 nM[5][6] | 293T (overexpressing)[5][6] |

| EGFR (L858R + T790M mutant) | IC₅₀: 42 nM[5][6] | H1975[5][6] |

| FAK, PYK2, PTK6 | Degrader (DC₅₀ < 1 nM)[7] | Calu-1, MDA-MB-231[3][7] |

Mechanism of Action and Signaling Pathways

This compound functions as a PROTAC, inducing the degradation of Anaplastic Lymphoma Kinase (ALK), Epidermal Growth Factor Receptor (EGFR), Focal Adhesion Kinase (FAK), Proline-rich Tyrosine Kinase 2 (PYK2), and Protein Tyrosine Kinase 6 (PTK6).[3][4][7] By targeting these proteins for degradation, this compound disrupts multiple downstream signaling pathways that are crucial for cancer cell proliferation, survival, migration, and invasion.[3][5][6]

Experimental Protocols

The following are representative protocols for the in vitro characterization of this compound. These protocols are based on standard methodologies and findings from published research. For precise experimental details, consultation of the primary research article by Ren et al. (2021) is recommended.[3]

Cell Culture and Reagents

-

Cell Lines: Human non-small cell lung cancer cell lines (e.g., H1975, Calu-1), breast cancer cell line (MDA-MB-231), and anaplastic large-cell lymphoma cell line (SR) are commonly used.[3][5][6] HEK293T cells can be utilized for over-expression studies.[5][6]

-

Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted in culture medium to the desired working concentrations.

Cell Viability Assay

-

Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-1 µM) for a specified period (e.g., 72 hours).[5][6]

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by fitting the dose-response data to a sigmoidal curve.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound (e.g., 0.01-1000 nM) for a designated time (e.g., 16 hours).[5][6] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against the target proteins (e.g., ALK, EGFR, FAK, p-ALK, p-EGFR) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Migration and Invasion Assays

-

Transwell Setup: Use Transwell inserts with 8.0 µm pore size. For invasion assays, coat the inserts with Matrigel.

-

Cell Seeding: Seed cells in the upper chamber in serum-free medium.

-

Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.

-

Treatment: Add various concentrations of this compound to both the upper and lower chambers.

-

Incubation: Incubate the plates for 24-48 hours.

-

Analysis: Remove non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells on the lower surface with crystal violet. Count the stained cells under a microscope.

Apoptosis Assay

-

Cell Treatment: Treat cells with this compound (e.g., 100 nM) for 24 or 48 hours.[5][6]

-

Staining: Harvest the cells and stain them with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound.

References

- 1. Protein degradation technology: a strategic paradigm shift in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Discovery of a Brigatinib Degrader this compound with Destroying Metastasis-Related Oncoproteins and a Reshuffling Kinome Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

SIAIS164018: A Technical Guide to Design, Synthesis, and Evaluation of a Dual ALK/EGFR PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the design, synthesis, and biological evaluation of SIAIS164018, a Proteolysis Targeting Chimera (PROTAC) engineered to degrade Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR). Developed from the multi-kinase inhibitor Brigatinib, this compound demonstrates a novel approach to cancer therapy by not only targeting primary oncogenic drivers but also impacting metastasis-related oncoproteins. This document provides comprehensive experimental protocols, quantitative data summaries, and visualizations to support researchers in the field of targeted protein degradation.

Design and Mechanism of Action

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the target proteins (ALK and EGFR), a linker, and a ligand that recruits an E3 ubiquitin ligase. The design of this compound leverages the molecular scaffold of Brigatinib, a potent inhibitor of ALK and EGFR. By chemically modifying Brigatinib and connecting it to a ligand for the Cereblon (CRBN) E3 ligase via a polyethylene glycol (PEG) linker, this compound redirects the cellular ubiquitin-proteasome system to induce the degradation of its target proteins.

The mechanism of action involves the formation of a ternary complex between the target protein (ALK or EGFR), this compound, and the CRBN E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple target protein molecules.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of a Brigatinib-derived intermediate, a linker with a terminal alkyne, and a pomalidomide-derived azide, followed by a copper-catalyzed azide-alkyne cycloaddition (click chemistry) to assemble the final PROTAC molecule.

Experimental Protocol:

A detailed, step-by-step synthesis protocol is outlined below, based on the supplementary information from the primary literature.

Step 1: Synthesis of Brigatinib-linker intermediate

-

To a solution of a suitably protected Brigatinib precursor with a reactive amine in dichloromethane (DCM), add triethylamine (TEA).

-

Add a solution of an appropriate linker containing an N-hydroxysuccinimide (NHS) ester and a terminal alkyne group in DCM dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the Brigatinib-linker intermediate.

Step 2: Synthesis of Pomalidomide-azide

-

To a solution of pomalidomide in dimethylformamide (DMF), add potassium carbonate.

-

Add a linker containing a terminal azide and a leaving group (e.g., tosylate) to the reaction mixture.

-

Stir the reaction at 60 °C for 16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pomalidomide-azide.

Step 3: Synthesis of this compound

-

To a solution of the Brigatinib-linker intermediate and the pomalidomide-azide in a mixture of tert-butanol and water, add a solution of copper(II) sulfate pentahydrate and sodium ascorbate.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with DCM.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative high-performance liquid chromatography (HPLC) to yield this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation

The biological activity of this compound has been extensively characterized through a series of in vitro assays.

In Vitro Antiproliferative Activity

This compound demonstrates potent antiproliferative activity against various cancer cell lines.

| Cell Line | Target Expression | IC₅₀ (nM) |

| SR | ALK-positive | 2 |

| 293T | ALK (G1202R) over-expressing | 21 |

| H1975 | EGFR expressing | 42 |

Table 1: Antiproliferative activity of this compound in different cell lines.

Target Protein Degradation

Western blot analysis confirms the degradation of target proteins in a dose-dependent manner.

| Target Protein | Cell Line | DC₅₀ (nM) |

| ALK | SR | < 10 |

| EGFR (L858R + T790M) | H1975 | ~100 |

| FAK | Calu-1 | < 1 |

| PYK2 | Calu-1 | < 1 |

| PTK6 | Calu-1 | < 1 |

Table 2: Degradation of target and off-target proteins by this compound.

Experimental Protocols:

Western Blot Analysis:

-

Culture cells to 70-80% confluency and treat with various concentrations of this compound for the indicated times.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4 °C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection system.

Cell Proliferation Assay (MTT Assay):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ values using non-linear regression analysis.

Cellular Effects of this compound

This compound induces significant cellular effects, including inhibition of cell migration and invasion, cell cycle arrest, and apoptosis.

Inhibition of Cell Migration and Invasion

This compound strongly inhibits the migration and invasion of cancer cells.

Cell Cycle Arrest

Treatment with this compound leads to G1 phase cell cycle arrest in a time- and dose-dependent manner.

Induction of Apoptosis

This compound induces apoptosis in cancer cells, as confirmed by Annexin V/PI staining.

Experimental Protocols:

Cell Migration and Invasion Assay (Transwell Assay):

-

For invasion assays, coat the upper chamber of a Transwell insert with Matrigel. For migration assays, use uncoated inserts.

-

Seed serum-starved cells in the upper chamber.

-

Add complete medium with or without this compound to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove non-migrated/invaded cells from the upper surface of the membrane.

-

Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.

-

Count the stained cells under a microscope.

Cell Cycle Analysis (Flow Cytometry):

-

Treat cells with this compound for the desired time points.

-

Harvest and fix the cells in 70% ethanol.

-

Treat the cells with RNase A and stain with propidium iodide (PI).

-

Analyze the cell cycle distribution by flow cytometry.

Apoptosis Assay (Annexin V/PI Staining):

-

Treat cells with this compound for the indicated times.

-

Harvest the cells and resuspend them in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Experimental Workflow

The degradation of ALK and EGFR by this compound disrupts their downstream signaling pathways, leading to the observed anti-cancer effects.

Conclusion

This compound represents a significant advancement in the development of PROTAC degraders for cancer therapy. Its ability to dually degrade ALK and EGFR, along with other key oncoproteins involved in metastasis, highlights the potential of this strategy to overcome drug resistance and improve patient outcomes. The detailed protocols and data presented in this guide provide a valuable resource for researchers working to further explore and develop novel targeted protein degraders.

SIAIS164018: A Technical Guide to its On- and Off-Target Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the targets and off-targets of SIAIS164018, a Proteolysis-Targeting Chimera (PROTAC) based on the kinase inhibitor Brigatinib. This document details the quantitative data regarding its target engagement and degradation, the experimental protocols used for its characterization, and visualizations of its mechanism of action and affected signaling pathways.

Core Concepts: PROTAC Mechanism of Action

This compound is a heterobifunctional molecule designed to induce the degradation of specific proteins. It functions by simultaneously binding to a target protein and an E3 ubiquitin ligase, in this case, Cereblon (CRBN). This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's proteasome. This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple target protein molecules.

Caption: General mechanism of action for this compound as a PROTAC degrader.

Quantitative Analysis of this compound Activity

This compound has been shown to effectively degrade its intended targets and a range of off-target proteins. The following tables summarize the key quantitative metrics of its activity.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Notes |

| ALK | 2.5[1][2] | Anaplastic Lymphoma Kinase |

| ALK (G1202R Mutant) | 6.6[1][2] | A common resistance mutation in ALK |

Table 2: Cellular Proliferation Inhibition

| Cell Line | Target Expression | IC50 (nM) | Treatment Duration |

| SR | ALK-positive | 2[1][2] | 16 hours |

| 293T-ALK(G1202R) | ALK (G1202R) | 21[1][2] | 72 hours |

| H1975 | EGFR (L858R/T790M) | 42[1][2] | 72 hours |

Table 3: Protein Degradation Potency

| Protein Target | Type | DC50 (nM) | Dmax (%) | Cell Line |

| Primary Targets | ||||

| ALK | On-target | < 10 | > 90 | SR |

| EGFR (L858R/T790M) | On-target | ~100 | > 90 | H1975 |

| Off-Targets | ||||

| FAK | Off-target | < 1[3] | > 90 | Calu-1 |

| PYK2 | Off-target | < 1[3] | > 90 | Calu-1 |

| PTK6 (Brk) | Off-target | < 1[3] | > 90 | Calu-1 |

| FER | Off-target | ~10 | > 90 | Calu-1 |

| RSK1 | Off-target | ~100 | ~70 | Calu-1 |

| GAK | Off-target | ~100 | ~60 | Calu-1 |

Note: DC50 is the concentration required to induce 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation observed.

Signaling Pathways Targeted by this compound

This compound's degradation of on- and off-target kinases leads to the downregulation of several key cancer-related signaling pathways.

ALK and EGFR Downstream Signaling

The degradation of ALK and EGFR by this compound is intended to inhibit major cell proliferation and survival pathways.[4][5][6][7][8] These include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[4][7][8]

Caption: Inhibition of ALK and EGFR signaling pathways by this compound.

FAK and PYK2 Off-Target Signaling

The degradation of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2) is a significant off-target effect of this compound. These kinases are involved in cell adhesion, migration, and invasion, and their degradation contributes to the anti-metastatic properties of the compound.[9]

Caption: Off-target degradation of FAK and PYK2 by this compound.

Experimental Protocols

The following are summaries of the key experimental protocols used in the characterization of this compound.

In Vitro Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.

-

Methodology:

-

Recombinant human ALK and ALK (G1202R) kinases were used.

-

The kinase reaction was performed in a buffer containing ATP and a suitable substrate peptide.

-

This compound was added at varying concentrations.

-

The reaction was incubated at room temperature, and kinase activity was measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based assay.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Viability Assay

-

Objective: To measure the effect of this compound on the proliferation of cancer cell lines.

-

Methodology:

-

Cells (e.g., SR, 293T-ALK(G1202R), H1975) were seeded in 96-well plates and allowed to adhere overnight.

-

The cells were treated with a serial dilution of this compound for a specified duration (e.g., 16 or 72 hours).

-

Cell viability was assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence was read on a plate reader.

-

IC50 values were determined from the resulting dose-response curves.

-

Western Blotting for Protein Degradation

-

Objective: To quantify the degradation of target and off-target proteins following treatment with this compound.

-

Methodology:

-

Cells were treated with various concentrations of this compound for a set time period (e.g., 16 hours).

-

Cells were lysed, and total protein concentration was determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., ALK, EGFR, FAK, GAPDH as a loading control).

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Band intensities were quantified using densitometry software (e.g., ImageJ), and protein levels were normalized to the loading control.

-

DC50 and Dmax values were calculated from the dose-response degradation data.

-

Kinome Profiling

-

Objective: To broadly assess the selectivity of this compound against a large panel of human kinases.

-

Methodology:

-

This compound was screened at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.

-

The activity of each kinase in the presence of the compound was measured and compared to a vehicle control.

-

The results are typically expressed as the percentage of remaining kinase activity. A lower percentage indicates greater inhibition.

-

This data provides a comprehensive overview of the compound's selectivity and potential off-targets.

-

Summary and Conclusion

This compound is a potent degrader of its intended targets, ALK and EGFR, including clinically relevant mutant forms. Its mechanism of action as a PROTAC allows for sub-stoichiometric, catalytic degradation of these oncoproteins. Furthermore, this compound exhibits significant off-target activity, inducing the degradation of several kinases involved in cell motility and metastasis, such as FAK and PYK2. This polypharmacology may contribute to its potent anti-cancer effects, including the inhibition of cell migration and invasion. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for researchers in the field of targeted protein degradation and cancer drug development. Further investigation into the full spectrum of this compound's off-targets and their contribution to its overall efficacy and potential toxicities is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. ClinPGx [clinpgx.org]

- 9. Proline-Rich Protein Tyrosine Kinase 2 in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of SIAIS164018: A Novel Degrader Targeting Key Oncogenic Drivers in Non-Small-Cell Lung Cancer

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary: In the landscape of targeted therapies for non-small-cell lung cancer (NSCLC), the development of resistance to tyrosine kinase inhibitors (TKIs) remains a significant hurdle. Proteolysis-targeting chimeras (PROTACs) represent a promising strategy to overcome this challenge by inducing the degradation of target proteins rather than merely inhibiting them. This technical guide provides an in-depth analysis of SIAIS164018, a novel PROTAC derived from the TKI brigatinib. This compound has demonstrated the ability to degrade not only the primary oncogenic drivers in NSCLC, such as anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR), including their resistant mutant forms, but also key proteins implicated in metastasis. This document details the mechanism of action, experimental validation, and key quantitative data associated with this compound, offering a comprehensive resource for researchers and drug development professionals in the field of oncology.

Introduction to this compound

This compound is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific protein targets. It is composed of three key components: a ligand that binds to the target protein (derived from brigatinib), a linker, and a ligand that recruits an E3 ubiquitin ligase (cereblon)[1]. By bringing the target protein and the E3 ligase into close proximity, this compound facilitates the ubiquitination of the target, marking it for degradation by the proteasome.

This novel degrader has shown significant promise in preclinical studies by effectively degrading ALK fusion proteins, including the resistant G1202R mutant, and the double mutant EGFR (L858R/T790M), both of which are critical targets in NSCLC[2][3]. Furthermore, this compound exhibits a unique characteristic of degrading metastasis-related oncoproteins such as Focal Adhesion Kinase (FAK), Proline-rich tyrosine kinase 2 (PYK2), and Protein Tyrosine Kinase 6 (PTK6)[2][3].

Mechanism of Action

The fundamental mechanism of this compound revolves around the PROTAC technology, which converts the mode of action from occupancy-driven inhibition to event-driven degradation. This offers several advantages, including the potential to overcome resistance mechanisms associated with target protein mutations and the ability to act catalytically, with a single molecule of this compound capable of inducing the degradation of multiple target protein molecules.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound, providing a comparative overview of its activity against various cell lines and protein targets.

| Cell Line | Target | IC50 (nM) | Reference |

| SR (ALK-positive) | ALK | 2 | [4] |

| 293T (ALK G1202R over-expressing) | ALK G1202R | 21 | [4] |

| H1975 (EGFR L858R/T790M) | EGFR L858R/T790M | 42 | [4] |

| Target Protein | Cell Line | DC50 (nM) | Time (h) | Reference |

| ALK | SR | < 10 | 16 | [3] |

| ALK G1202R | 293T | ~100 | 16 | |

| EGFR L858R/T790M | H1975 | ~100 | 16 | [3] |

| FAK | SR | < 100 | 16 | |

| PYK2 | SR | < 100 | 16 | |

| PTK6 | SR | < 100 | 16 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cell Culture and Reagents

-

Cell Lines: Human NSCLC cell lines H1975 (EGFR L858R/T790M) and Calu-1 (ALK-negative), and the anaplastic large cell lymphoma cell line SR (NPM-ALK positive) were obtained from standard cell repositories. 293T cells were used for overexpression studies.

-

Culture Conditions: Cells were maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for Protein Degradation

-

Cell Lysis: Cells were seeded and treated with various concentrations of this compound or DMSO for the indicated times. After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes were blocked with 5% non-fat milk in TBST for 1 hour at room temperature, followed by incubation with primary antibodies overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells were treated with a serial dilution of this compound or a vehicle control for 72 hours.

-

Viability Measurement: Cell viability was assessed using the CellTiter-Glo luminescent cell viability assay according to the manufacturer's instructions.

-

Data Analysis: IC50 values were calculated using non-linear regression analysis in GraphPad Prism.

Cell Cycle Analysis

-

Treatment and Harvesting: Cells were treated with this compound or DMSO for 24 or 48 hours. Cells were then harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

-

Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: Cell cycle distribution was analyzed by flow cytometry.

Kinome Profiling

-

Methodology: A label-free quantitative proteomics approach was employed to analyze the kinome profile of cells treated with this compound or Brigatinib. This involved protein extraction, digestion, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The resulting data was analyzed to identify and quantify changes in the abundance of various kinases, revealing a "reshuffling" of the kinome profile by this compound compared to its parent molecule, Brigatinib.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for its evaluation.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for NSCLC. Its ability to induce the degradation of key oncogenic drivers, including clinically relevant resistant mutants, and to simultaneously target metastasis-related proteins, positions it as a highly promising therapeutic candidate. The unique "reshuffling" of its kinome profile compared to brigatinib suggests a distinct and potentially more advantageous biological activity.

Future research should focus on comprehensive in vivo studies to establish the efficacy and safety profile of this compound in relevant animal models of NSCLC. Further investigation into the precise mechanisms underlying the degradation of metastasis-related proteins and the full extent of the reshuffled kinome will provide deeper insights into its therapeutic potential and may unveil novel combination strategies to further enhance its anti-cancer activity. The data and protocols presented in this guide serve as a foundational resource for the continued exploration and development of this compound and other next-generation protein degraders for the treatment of non-small-cell lung cancer.

References

SIAIS164018: An In-Depth Kinome Profiling Analysis and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the kinome profiling of SIAIS164018, a novel Brigatinib-derived proteolysis-targeting chimera (PROTAC). This compound has demonstrated a unique ability to degrade not only Anaplastic Lymphoma Kinase (ALK) and mutant Epidermal Growth Factor Receptor (EGFR) but also key oncoproteins implicated in metastasis, such as Focal Adhesion Kinase (FAK), Protein Tyrosine Kinase 2 (PYK2), and Protein Tyrosine Kinase 6 (PTK6).[1][2][3][4] This document outlines the quantitative kinome analysis, detailed experimental methodologies, and the reshuffled kinase selectivity profile of this compound compared to its parent compound, Brigatinib.

Quantitative Kinome Profiling

The kinase selectivity of this compound was determined at a concentration of 100 nM against a panel of 468 kinases, including various mutant forms.[1] The analysis revealed a promiscuous inhibition profile, indicating that this compound interacts with a broader range of kinases than Brigatinib.[1] Notably, kinases such as FAK, PYK2, and FER were more preferentially inhibited by this compound than ALK, which is the primary target of Brigatinib.[1]

Table 1: Kinase Inhibition Profile of this compound (100 nM)

| Kinase Target | Percent of Control |

| FAK | < 10 |

| PYK2 | < 10 |

| FER | < 10 |

| ALK | > 10 |

| Other highly inhibited kinases | < 10 |

| Kinases with moderate inhibition | 10-50 |

| Kinases with low inhibition | > 50 |

Note: This table is a representative summary based on the described preferential inhibition. The complete list of 468 kinases and their precise inhibition values would be found in the source publication.

Experimental Protocols

The following section details the likely methodologies employed for the kinome profiling and degradation analysis of this compound, based on standard practices in the field and the information available.

KinomeScan™ Profiling

Objective: To determine the kinase selectivity of this compound.

Methodology:

-

Compound Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution. A working concentration of 100 nM is prepared for the assay.

-

Assay Principle: The kinome profiling is likely performed using a competition binding assay, such as the KINOMEscan™ platform (DiscoverX). In this assay, an active site-directed ligand is immobilized to a solid support. Test compounds are incubated with the kinase panel in the presence of the immobilized ligand.

-

Binding Competition: this compound competes with the immobilized ligand for binding to each of the 468 kinases in the panel.

-

Quantification: The amount of kinase bound to the solid support is quantified, typically using a quantitative PCR (qPCR) readout of a DNA tag conjugated to each kinase. A lower amount of bound kinase indicates stronger inhibition by this compound.

-

Data Analysis: The results are reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates a higher degree of inhibition.

Western Blotting for Protein Degradation

Objective: To confirm the degradation of target proteins by this compound.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines expressing the target kinases (e.g., ALK-positive, mutant EGFR, FAK, PYK2) are cultured under standard conditions. Cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.

-

Cell Lysis: After treatment, cells are harvested and lysed to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-ALK, anti-p-ALK, anti-EGFR, anti-FAK, anti-PYK2) and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the protein bands is quantified to determine the extent of protein degradation induced by this compound compared to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the general workflow for its analysis.

Caption: Mechanism of action for the PROTAC degrader this compound.

Caption: Experimental workflow for kinome profiling of this compound.

Conclusion

This compound represents a significant advancement in the development of PROTAC degraders. Its unique "reshuffled" kinome profile, compared to its parent molecule Brigatinib, results in the degradation of a distinct set of oncoproteins, particularly those involved in metastasis.[1][2][3] This broader activity, encompassing ALK, mutant EGFR, FAK, and PYK2, suggests a potential therapeutic advantage in overcoming drug resistance and inhibiting cancer progression. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel PROTACs. The promiscuous nature of its kinase inhibition warrants further investigation to fully understand its therapeutic potential and off-target effects.

References

Preclinical Profile of SIAIS164018: A Dual ALK/EGFR Protein Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and studies for SIAIS164018, a novel Proteolysis Targeting Chimera (PROTAC) designed to degrade Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR). Derived from the kinase inhibitor Brigatinib, this compound demonstrates a unique pharmacological profile, including the degradation of metastasis-related oncoproteins, highlighting its potential as a therapeutic agent in non-small-cell lung cancer and other malignancies.[1][2]

Core Mechanism of Action

This compound functions as a heterobifunctional molecule that simultaneously binds to the target proteins (ALK and EGFR) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target proteins, marking them for subsequent degradation by the proteasome. This mechanism of action allows for the elimination of the target protein rather than just its inhibition.

Figure 1: Mechanism of this compound-mediated protein degradation.

Quantitative Preclinical Data

The following tables summarize the key in vitro efficacy data for this compound.

Table 1: In Vitro Kinase Inhibition

| Kinase | IC50 (nM) |

| ALK | 2.5 |

| ALK G1202R | 6.6 |

Data from MedchemExpress.[3][4]

Table 2: Cellular Proliferation Inhibition

| Cell Line | Target Expression | IC50 (nM) |

| SR | ALK-positive | 2 |

| 293T | ALK (G1202R) over-expressing | 21 |

| H1975 | EGFR expressing | 42 |

Data from MedchemExpress.[3][4]

Table 3: Protein Degradation Profile

| Cell Line | Target Proteins Down-regulated |

| SR (ALK+) | FAK, PYK2, FER, RSK1, GAK |

| Calu-1 (ALK-) | FAK, PYK2, FER, RSK1, GAK |

Treatment with this compound (0.01-1000 nM; 16h). Data from MedchemExpress.[3][4]

In Vivo Studies

This compound has been shown to be orally bioavailable and well-tolerated in in vivo models.[1]

Key Biological Effects

-

Inhibition of Cancer Cell Migration and Invasion: this compound strongly inhibits the migration and invasion of cancer cells.[1][3][4]

-

Cell Cycle Arrest: The compound induces G1 cell cycle arrest in ALK-negative Calu-1 and MDA-MB-231 cells.[3][4]

-

Induction of Apoptosis: this compound has been observed to induce apoptosis in cancer cells.[3][4]

-

Degradation of Metastasis-Related Oncoproteins: Beyond its primary targets, this compound also degrades several oncoproteins involved in metastasis, including FAK, PYK2, and PTK6.[1][5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or control compounds for the specified duration (e.g., 72 hours).

-

Reagent Addition: Add a viability reagent such as MTT or a ready-to-use reagent like CellTiter-Glo®.

-

Incubation: Incubate the plates according to the manufacturer's instructions to allow for the conversion of the substrate by viable cells.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Western Blotting for Protein Degradation

Figure 2: General workflow for Western Blot analysis.

-

Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., ALK, EGFR, FAK, β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the extent of protein degradation.

Cell Cycle Analysis

-

Cell Treatment: Treat cells with this compound or vehicle control for the indicated time (e.g., 24 or 48 hours).[3][4]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the cell cycle distribution by flow cytometry, measuring the fluorescence of PI-stained cells.

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

In Vivo Xenograft Studies

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., those with ALK or EGFR mutations) into immunocompromised mice.

-

Tumor Growth: Allow the tumors to reach a palpable size.

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at specified doses and schedules.

-

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.

References

- 1. Discovery of a Brigatinib Degrader this compound with Destroying Metastasis-Related Oncoproteins and a Reshuffling Kinome Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for SIAIS164018-Mediated Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing SIAIS164018, a potent proteolysis-targeting chimera (PROTAC) degrader. This compound is derived from the multi-kinase inhibitor Brigatinib and is designed to induce the degradation of specific oncoproteins through the ubiquitin-proteasome system.

Introduction

This compound is a novel PROTAC that effectively degrades not only Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) with acquired resistance mutations but also several oncoproteins implicated in metastasis, such as Focal Adhesion Kinase (FAK), Pyk2, and PTK6.[1] It functions by recruiting the E3 ubiquitin ligase Cereblon to these target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation offers a promising therapeutic strategy to overcome drug resistance and inhibit cancer cell migration and invasion.[1][2]

Mechanism of Action

This compound is a heterobifunctional molecule. One end binds to the target protein (e.g., ALK, EGFR, FAK), and the other end binds to the E3 ubiquitin ligase, Cereblon. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This catalytic mechanism allows sub-stoichiometric concentrations of this compound to achieve significant degradation of target proteins.

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound in various cancer cell lines.

| Cell Line | Target(s) | Assay | Metric (IC₅₀/DC₅₀) | Result | Reference |

| SR (ALK-positive) | ALK | Cell Proliferation | IC₅₀ | 2 nM | [2][3][4] |

| 293T (ALK G1202R over-expressing) | ALK G1202R | Cell Proliferation | IC₅₀ | 21 nM | [2][3][4] |

| H1975 (EGFR L858R+T790M) | EGFR L858R+T790M | Cell Proliferation | IC₅₀ | 42 nM | [2][3][4] |

| Calu-1 (ALK-negative) | Metastasis-related proteins | Cell Cycle Arrest | - | G1 arrest at 100 nM | [2][3] |

| MDA-MB-231 (ALK-negative) | Metastasis-related proteins | Cell Cycle Arrest | - | G1 arrest at 100 nM | [2][3] |

| SR (ALK-positive) | FAK, PYK2, FER, RSK1, GAK | Protein Down-regulation | - | Effective at 0.01-1000 nM | [2][3] |

| Calu-1 (ALK-negative) | FAK, PYK2, FER, RSK1, GAK | Protein Down-regulation | - | Effective at 0.01-1000 nM | [2][3] |

Experimental Protocols

The following are detailed protocols for cell culture and key assays to evaluate the effects of this compound.

Protocol 1: General Cell Culture and Maintenance

This protocol provides guidelines for the culture of Calu-1 and MDA-MB-231 cell lines, which are commonly used to assess the anti-metastatic properties of this compound.

Materials:

-

Calu-1 (human lung carcinoma) or MDA-MB-231 (human breast adenocarcinoma) cells

-

Complete growth medium:

-

For Calu-1: McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

For MDA-MB-231: Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

-

Phosphate-Buffered Saline (PBS), sterile

-

0.25% Trypsin-EDTA

-

Cell culture flasks (T-75)

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Thawing Cells:

-

Rapidly thaw the cryovial of cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 1,000 rpm for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

Incubate at 37°C in a humidified atmosphere of 5% CO₂.

-

-

Cell Maintenance and Passaging:

-

Monitor cell confluency daily.

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cell monolayer once with 5-10 mL of sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Perform a cell count using a hemocytometer or automated cell counter.

-

Seed new T-75 flasks at a density of 2-5 x 10⁴ cells/cm².

-

Change the culture medium every 2-3 days.

-

Protocol 2: Western Blot Analysis for Protein Degradation

This protocol is for assessing the degradation of target proteins (e.g., FAK, PYK2) in response to this compound treatment.

Materials:

-

Cultured cells (e.g., Calu-1, MDA-MB-231)

-

This compound (stock solution in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins and loading control, e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 16, 24, 48 hours).

-

Aspirate the medium and wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate the lysate on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Develop the blot using an ECL substrate and capture the signal with an imaging system.

-

Protocol 3: Cell Viability Assay (MTT or similar)

This protocol measures the effect of this compound on cell proliferation and viability.

Materials:

-

Cultured cells

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value from the dose-response curve.

Protocol 4: Cell Migration and Invasion Assays (Transwell Assay)

This protocol assesses the inhibitory effect of this compound on cancer cell migration and invasion.

Materials:

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Matrigel (for invasion assay)

-

Serum-free medium

-

Medium with chemoattractant (e.g., 10% FBS)

-

This compound

-

Cotton swabs

-

Methanol

-

Crystal violet staining solution

Procedure:

-

For Invasion Assay: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Starve the cells in serum-free medium for 24 hours.

-